8-methoxy-2-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
8-methoxy-2-oxo-N-[1-(oxolan-3-yl)pyrazol-4-yl]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c1-24-15-4-2-3-11-7-14(18(23)26-16(11)15)17(22)20-12-8-19-21(9-12)13-5-6-25-10-13/h2-4,7-9,13H,5-6,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTZHAHZJBWTCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CN(N=C3)C4CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Methoxy-2-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure comprising several pharmacophoric elements, including a chromene core and a pyrazole ring, which are known to influence its biological activity. The methoxy and carboxamide functional groups are critical for modulating its interactions with biological targets.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. In vitro tests indicate its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Klebsiella pneumoniae | 25 µg/mL |
| Pseudomonas aeruginosa | 30 µg/mL |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent, particularly in light of rising antibiotic resistance.
Antifungal Activity
Research indicates that the compound also possesses antifungal properties. For instance, it has shown activity against Fusarium oxysporum, with an EC50 value of approximately 6 µg/mL, which is comparable to established antifungal agents like miconazole .
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has demonstrated anti-inflammatory effects. It reduces the release of inflammatory cytokines such as TNF-α and IFN-γ in cellular models, indicating potential therapeutic applications in inflammatory diseases .
Anticancer Potential
Recent studies have explored the anticancer potential of this compound. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Case Studies and Research Findings
Several case studies highlight the promising biological activities of this compound:
- Antimicrobial Efficacy : A study conducted on the efficacy of various derivatives revealed that those with methoxy substitutions exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts. The presence of the tetrahydrofuran moiety was also found to contribute positively to the overall activity .
- Mechanistic Insights : Research utilizing molecular docking studies indicated that this compound interacts effectively with bacterial dihydrofolate reductase, suggesting a specific mechanism of action against bacterial pathogens .
- In Vivo Studies : Preliminary in vivo studies demonstrated that administration of this compound in animal models resulted in significant reduction in tumor size without notable toxicity, further supporting its potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with structurally analogous coumarin-carboxamide derivatives, focusing on substituent variations, molecular properties, and inferred physicochemical/biological implications.
Table 1: Structural and Physicochemical Comparison
Substituent-Driven Properties
Polarity and Solubility
- Target Compound : The THF group introduces an oxygen atom, likely improving aqueous solubility compared to analogs with aromatic substituents (e.g., pyridine in or phenyl in ).
- Aromatic vs.
Metabolic Stability
- The target compound lacks such groups, which may necessitate structural optimization for in vivo applications.
Research Findings and Gaps
- Structural Diversity : The evidence highlights a trend toward incorporating heterocycles (pyridine, thiazole, piperidine) into coumarin-carboxamides to modulate properties.
- Data Limitations : Biological activity (e.g., IC₅₀ values, binding affinities) and detailed pharmacokinetic data are absent in the provided evidence, limiting direct efficacy comparisons.
- Opportunities for Study : The target compound’s THF-pyrazole hybrid structure warrants investigation into its solubility, toxicity, and activity against targets like kinases or proteases.
Q & A
Basic Research Questions
Q. What are the key structural features of 8-methoxy-2-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2H-chromene-3-carboxamide, and how do they influence reactivity?
- Answer : The compound combines a coumarin core (8-methoxy-2-oxo-2H-chromene) with a tetrahydrofuran-linked pyrazole carboxamide. The methoxy group at position 8 enhances electron density in the coumarin ring, affecting its UV/Vis absorption and reactivity in electrophilic substitutions. The pyrazole-tetrahydrofuran moiety introduces steric hindrance and hydrogen-bonding potential, critical for interactions in biological assays. Characterization via NMR (e.g., H and C) and X-ray crystallography (if crystals are obtainable) is essential to confirm regiochemistry and stereoelectronic effects .
Q. What synthetic routes are commonly employed to prepare this compound, and what are the critical reaction conditions?
- Answer : A plausible route involves coupling a pre-synthesized 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine. Activation of the carboxylic acid using EDCI/HOBt or CDI in dry DMF under nitrogen is typical. Key steps include:
-
Deprotonation : Use of KCO or EtN to activate the amine.
-
Coupling : Reaction at 0–25°C for 12–24 hours.
-
Purification : Flash chromatography (silica gel, EtOAc/hexane) followed by recrystallization from acetone/water .
Reaction Step Conditions Yield Carboxylic acid activation EDCI/HOBt, DMF, 0°C 85–90% Amine coupling RT, 24 hrs 70–75% Purification Silica gel (EtOAc:Hex = 3:7) 95% purity
Q. How is the purity and identity of the compound validated in academic research?
- Answer :
- HPLC : Reverse-phase C18 column (ACN/water gradient) to assess purity (>98%).
- Spectroscopy : H NMR (δ 6.8–8.2 ppm for coumarin protons; δ 4.1–4.5 ppm for tetrahydrofuran), C NMR (δ 160–165 ppm for carbonyl groups).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] .
Advanced Research Questions
Q. What strategies are used to resolve contradictions in reported biological activities of structurally analogous coumarin-pyrazole hybrids?
- Answer : Contradictions often arise from assay variability (e.g., cell lines, concentration ranges) or impurities in synthesized batches. To address this:
- Reproducibility : Standardize synthesis and purification protocols (e.g., HPLC vs. column chromatography).
- Dose-Response Studies : Use IC values across multiple replicates.
- Structural Confirmation : Single-crystal X-ray diffraction to rule out regioisomeric impurities (e.g., pyrazole N-substitution patterns) .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- Answer :
- ADME Prediction : Tools like SwissADME predict logP (lipophilicity) and blood-brain barrier permeability. The tetrahydrofuran moiety may improve solubility.
- Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs).
- DFT Calculations : Assess electron distribution in the coumarin core to predict sites for functionalization (e.g., introducing electron-withdrawing groups to enhance stability) .
Q. What experimental designs are recommended for evaluating structure-activity relationships (SAR) in this compound’s derivatives?
- Answer :
- Scaffold Modification : Vary substituents on the coumarin (e.g., 8-methoxy → 8-ethoxy) and pyrazole (e.g., tetrahydrofuran vs. tetrahydropyran).
- Bioisosteric Replacement : Replace the carboxamide with sulfonamide or urea groups.
- Biological Assays : Test against enzyme panels (e.g., CYP450 isoforms for metabolic stability) or cancer cell lines (e.g., MTT assays). Tabulate results as:
| Derivative | R | R | IC (μM) |
|---|---|---|---|
| Parent compound | OCH | Tetrahydrofuran | 1.2 |
| Derivative 1 | OCH | Tetrahydrofuran | 0.8 |
| Derivative 2 | OCH | Tetrahydropyran | 2.5 |
Q. How can in vivo toxicity studies be designed for this compound, and what are the key endpoints?
- Answer :
- Acute Toxicity : OECD Guideline 423, dosing in rodents (oral/i.v.), monitoring mortality, organ weight, and histopathology.
- Subchronic Studies : 28-day repeat-dose analysis (hematology, liver/kidney function).
- Metabolite Profiling : LC-MS/MS to identify Phase I/II metabolites (e.g., hydroxylation of the tetrahydrofuran ring) .
Methodological Notes
- Data Synthesis : Integrated evidence from synthetic protocols (PubChem, J. Org. Chem.), crystallography (Acta Cryst.), and pharmacological assays.
- Critical Analysis : Highlighted strategies for resolving contradictions in biological data and optimizing ADME properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
